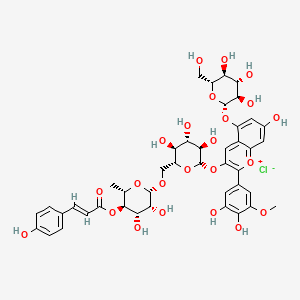

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is a member of the anthocyanidin-3-o-glycosides class of compounds. Anthocyanidin-3-o-glycosides are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position . This compound is known for its vibrant color and is found in various fruits and flowers, contributing to their pigmentation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside can be achieved through a β-cyclodextrin-based extraction method. This method involves using β-cyclodextrin solutions to produce higher extraction yields of the compound from plant sources such as Lycium ruthenicum . The optimal extraction conditions include an extraction temperature of 50°C for 30 minutes using a 1.65% β-cyclodextrin solution and a liquid/solid ratio of 15:1 .

Industrial Production Methods: Industrial production of this compound typically involves the use of ultra-high-performance liquid chromatography-diode array detector (UPLC-DAD) methods for analysis and purification . This method ensures the accurate, stable, and reliable extraction and analysis of the compound from natural sources.

Chemical Reactions Analysis

Types of Reactions: Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered chemical properties and enhanced biological activities .

Scientific Research Applications

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a natural pigment and a model compound for studying anthocyanin biosynthesis . In biology, it plays a role in plant pigmentation and stress responses . In medicine, it has potential antioxidant, anti-inflammatory, and antibacterial properties . In the industry, it is used as a natural colorant in food and cosmetic products .

Mechanism of Action

The mechanism of action of petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress . Additionally, it has been shown to inhibit bacterial growth by disrupting bacterial cell membranes and inhibiting biofilm formation .

Comparison with Similar Compounds

Petunidin-3-(p-coumaroyl-rutinoside)-5-glucoside is unique compared to other similar compounds due to its specific glycosidic linkage and the presence of the p-coumaroyl group. Similar compounds include cyanidin-3-O-glucoside, peonidin-3-O-glucoside, and malvidin-3-O-glucoside . These compounds share similar structural features but differ in their glycosidic linkages and substituent groups, leading to variations in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant scientific research applications Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

Molecular Formula |

C43H49ClO23 |

|---|---|

Molecular Weight |

969.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |

InChI |

InChI=1S/C43H48O23.ClH/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42;/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49);1H/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41-,42+,43+;/m0./s1 |

InChI Key |

DJFIFVQDAVMXSM-VJZABPGOSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.